molecular formula C16H17N3O2 B2704813 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide CAS No. 328563-43-5

2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B2704813
CAS No.: 328563-43-5
M. Wt: 283.331
InChI Key: GYJJISDYXXIQAK-VCHYOVAHSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is an organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyridine ring, a hydrazide group, and a dimethylphenoxy moiety. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethylphenol, which is then reacted with pyridine-3-carbaldehyde to form the intermediate compound. This intermediate is further reacted with acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)ethylthio derivatives: These compounds share a similar phenoxy structure but differ in their functional groups and overall structure.

    4-BR-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar phenoxy and hydrazide structure but includes additional functional groups.

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-5-6-15(8-13(12)2)21-11-16(20)19-18-10-14-4-3-7-17-9-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJJISDYXXIQAK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321840
Record name 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328563-43-5
Record name 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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